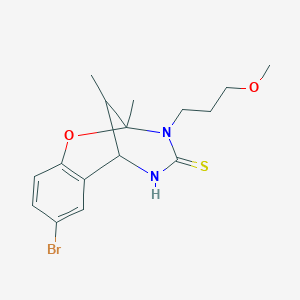
8-bromo-3-(3-methoxypropyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-3-(3-methoxypropyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C16H21BrN2O2S and its molecular weight is 385.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-bromo-3-(3-methoxypropyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family and has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound features a complex arrangement of rings that contributes to its biological activity. The key structural components include:
- A bromine atom at position 8.
- A methoxypropyl group at position 3.
- A thione functional group at position 4.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines.
- Antioxidant Properties : It has shown potential in reducing oxidative stress in cellular models.
- Antimicrobial Effects : The compound has been tested against several bacterial strains with promising results.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 6.0 | Inhibition of mitochondrial function |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and disrupt cell cycle progression.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 12.0 |
| ABTS | 10.5 |
These results highlight the potential of this compound as a natural antioxidant agent.
Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains using the disk diffusion method. The results were as follows:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Salmonella typhimurium | 12 |
The compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus.
The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest:
- Inhibition of Enzymatic Pathways : The thione group may interact with thiol-containing enzymes.
- Modulation of Signaling Pathways : Potential interference with pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels leading to cell death in cancer cells.
Case Studies
Recent case studies have illustrated the therapeutic potential of benzoxadiazocine derivatives in clinical settings:
- Case Study on Breast Cancer : A patient with advanced breast cancer showed a partial response to treatment involving a related benzoxadiazocine derivative after three cycles.
- Case Study on Bacterial Infections : Patients suffering from antibiotic-resistant infections were treated with derivatives showing similar structural properties and achieved significant improvement.
Propiedades
IUPAC Name |
4-bromo-10-(3-methoxypropyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2S/c1-10-14-12-9-11(17)5-6-13(12)21-16(10,2)19(15(22)18-14)7-4-8-20-3/h5-6,9-10,14H,4,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEVPASCNQHMQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)CCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














